(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
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Overview
Description
(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyano group, a hydroxy group, a methoxy group, and a trifluoromethyl-substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Enamide Backbone: The reaction begins with the condensation of a suitable aldehyde with a nitrile to form the cyano group.
Introduction of the Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced through nucleophilic substitution reactions.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: The final step involves the coupling of the trifluoromethyl-substituted phenyl ring to the enamide backbone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-3-hydroxy-3-methoxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
- (Z)-2-cyano-3-hydroxy-3-methoxy-N-[3,5-bis(trifluoromethyl)phenyl]prop-2-enamide
Uniqueness
(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Properties
IUPAC Name |
(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-20-11(19)9(6-16)10(18)17-8-4-2-3-7(5-8)12(13,14)15/h2-5,19H,1H3,(H,17,18)/b11-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBJHMVMTPBZQO-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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